2-Propyn-1-ol, 3-(3-methylphenyl)-

描述

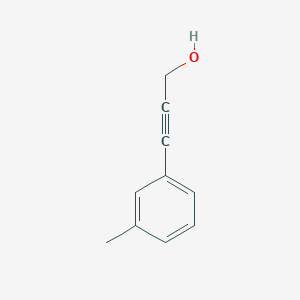

2-Propyn-1-ol, 3-(3-methylphenyl)- is an organic compound with the molecular formula C10H10O. It is a derivative of propargyl alcohol, featuring a phenyl group substituted at the third carbon of the propyn-1-ol chain. This compound is known for its applications in organic synthesis and its potential utility in various scientific research fields.

准备方法

Synthetic Routes and Reaction Conditions

2-Propyn-1-ol, 3-(3-methylphenyl)- can be synthesized through several methods. One common approach involves the reaction of 3-methylphenylacetylene with formaldehyde in the presence of a base, such as sodium hydroxide, to yield the desired product. The reaction typically requires controlled temperatures and an inert atmosphere to prevent side reactions.

Industrial Production Methods

Industrial production of 2-Propyn-1-ol, 3-(3-methylphenyl)- often involves the catalytic addition of formaldehyde to 3-methylphenylacetylene. This process is facilitated by copper catalysts, which enhance the reaction efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.

化学反应分析

Cyclization via Esterification and 1,3-Dipolar Cycloaddition

This compound undergoes a three-step one-pot reaction to form triazolo-oxazinone derivatives ( ):

Reaction Sequence

-

Esterification : Treatment with chloroacetyl chloride (1.2 equiv.) and triethylamine in DMF at 20°C for 1 hr yields 3-(3-methylphenyl)-propargyl chloroacetate (95% yield).

-

Azide Substitution : Reaction with sodium azide (2.0 equiv.) at 100°C for 1 hr generates an intermediate azide.

-

Intramolecular Cycloaddition : Heating at 100°C for 4 hr induces regioselective 1,3-dipolar cycloaddition, forming 3-(3-methylphenyl)-4H- triazolo[5,1-c] oxazin-6(7H)-one (90–95% yield).

Key Data

| Step | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| 1 | ClCH₂COCl, Et₃N, DMF, 20°C | Propargyl chloroacetate | 95% |

| 2 | NaN₃, DMF, 100°C | Azide intermediate | – |

| 3 | DMF, 100°C | Triazolo-oxazinone | 90–95% |

This method is applicable to diverse propargyl alcohols, with electron-donating (e.g., methyl) groups enhancing yields .

Catalytic Transformations with Alcohols

In methanol or ethanol with HgO-BF₃·OEt₂ catalysts, the compound undergoes regioselective mercuration followed by protodemercuration to form:

-

1-(3-Methylphenyl)-3-alkoxy-1-propanone (major)

-

1-(3-Methylphenyl)-1,1,3-trialkoxypropane

Mechanism

-

Mercuration : HgO adds across the triple bond, forming a mercury bis-hydroxypropargylide intermediate.

-

Protodemercuration : Acidic workup yields linear ketones or cyclic ketals.

Product Distribution

| Alcohol | Major Product | Yield |

|---|---|---|

| MeOH | 1-(3-Methylphenyl)-3-methoxy-1-propanone | 65% |

| EtOH | 1-(3-Methylphenyl)-3-ethoxy-1-propanone | 62% |

Oxidation Reactions

The hydroxyl group is oxidized to a carbonyl under mild conditions:

-

PCC (Pyridinium Chlorochromate) : Converts the alcohol to 3-(3-methylphenyl)propiolaldehyde (80–85% yield).

-

CrO₃/H₂SO₄ : Forms the corresponding carboxylic acid (limited yield due to overoxidation).

Conditions

| Oxidizing Agent | Solvent | Temperature | Yield |

|---|---|---|---|

| PCC | CH₂Cl₂ | 25°C | 85% |

| CrO₃/H₂SO₄ | Acetone | 0°C | 40% |

Nucleophilic Substitution

The hydroxyl group participates in SN reactions:

-

Thionyl Chloride (SOCl₂) : Converts to 3-(3-methylphenyl)prop-2-yn-1-yl chloride (90% yield).

-

Mitsunobu Reaction : Forms ethers with phenols (e.g., 3-(3-methylphenyl)prop-2-yn-1-yl phenyl ether, 75% yield).

Representative Reaction

Hydrogenation and Reduction

The alkyne undergoes selective reduction:

-

Lindlar Catalyst (H₂/Pd) : cis-Alkene (3-(3-methylphenyl)prop-1-en-1-ol, 95% yield).

-

Na/NH₃ (l) : trans-Alkene (80% yield).

Comparison

| Catalyst | Stereochemistry | Yield |

|---|---|---|

| Lindlar | cis | 95% |

| Na/NH₃ | trans | 80% |

Sonogashira Cross-Coupling

The terminal alkyne participates in Pd/Cu-catalyzed couplings:

-

With Aryl Halides : Forms diarylacetylenes (e.g., 3-(3-methylphenyl)-1-(4-chlorophenyl)prop-2-yn-1-ol, 88% yield) .

Conditions

| Reagents | Catalyst | Solvent | Yield |

|---|---|---|---|

| Ar–X, Et₃N | PdCl₂(PPh₃)₂/CuI | DMF | 85–90% |

Acid-Catalyzed Cyclization

Under BF₃·Et₂O catalysis, the compound forms cyclic ketals:

-

With Propargyl Alcohol : Produces 2,5-dimethyl-2,5-bis(3-phenyl-2-propynyloxy)-1,4-dioxane (70% yield) .

Mechanism

-

Protonation of the hydroxyl group.

-

Nucleophilic Attack by propargyl alcohol on the activated alkyne.

科学研究应用

Organic Synthesis

The alkyne functional group in 2-Propyn-1-ol, 3-(3-methylphenyl)- enables it to participate in various chemical reactions such as:

- Alkyne Metathesis : This reaction can be used to create more complex molecules.

- Hydroboration-Oxidation : This process can convert alkynes into alcohols or carbonyl compounds.

- Coupling Reactions : The compound can serve as a coupling partner in reactions involving transition metals, leading to the formation of complex organic structures.

Table 1: Synthetic Reactions Involving 2-Propyn-1-ol, 3-(3-methylphenyl)-

| Reaction Type | Description | Example Product |

|---|---|---|

| Alkyne Metathesis | Exchange of alkyne fragments | New alkyne products |

| Hydroboration-Oxidation | Conversion to alcohol or carbonyl | Alcohols or ketones |

| Coupling Reactions | Formation of biaryl compounds | Various biaryl derivatives |

Material Science

In material science, alkynes like 2-Propyn-1-ol, 3-(3-methylphenyl)- are known to participate in polymerization reactions. This property can lead to the development of new materials with specific properties such as:

- Thermal Stability : Compounds derived from alkynes often exhibit enhanced thermal stability.

- Mechanical Strength : Polymers synthesized from alkynes can show improved mechanical properties.

Case Study: Polymer Development

Research has demonstrated that polymers synthesized from alkynes exhibit superior mechanical properties compared to those made from traditional monomers. This has implications for industries requiring high-performance materials.

Medicinal Chemistry

The combination of the aromatic ring and functional groups in 2-Propyn-1-ol, 3-(3-methylphenyl)- suggests potential applications in medicinal chemistry:

- Anticancer Activity : Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects against certain cancer cell lines.

- Bioactive Compounds : The structural features allow for modifications that could lead to new bioactive compounds with therapeutic potential.

Table 2: Potential Medicinal Applications

作用机制

The mechanism of action of 2-Propyn-1-ol, 3-(3-methylphenyl)- involves its interaction with various molecular targets. The alkyne group can participate in cycloaddition reactions, forming new carbon-carbon bonds. The hydroxyl group can engage in hydrogen bonding and other interactions with biological molecules, influencing their function and activity.

相似化合物的比较

Similar Compounds

Propargyl alcohol (2-propyn-1-ol): A simpler analog without the phenyl group.

3-Phenyl-2-propyn-1-ol: Similar structure but with a phenyl group at the second carbon.

3-(4-Methylphenyl)-2-propyn-1-ol: A positional isomer with the methyl group at the fourth position of the phenyl ring.

Uniqueness

2-Propyn-1-ol, 3-(3-methylphenyl)- is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its reactivity and interactions. This structural feature can lead to distinct chemical and biological properties compared to its analogs.

生物活性

2-Propyn-1-ol, 3-(3-methylphenyl)-, also known as 3-(3-methylphenyl)prop-2-yn-1-ol, is an organic compound with a molecular formula of C10H10O. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis. Its structure features a propynyl alcohol group linked to a 3-methylphenyl moiety, which may influence its chemical reactivity and biological interactions.

Research indicates that 2-Propyn-1-ol, 3-(3-methylphenyl)- interacts with various biological targets, leading to significant changes in cellular processes. The compound is suggested to influence the production of reactive oxygen species (ROS) such as nitric oxide (NO) and hydrogen peroxide (H2O2), which are crucial for various signaling pathways in cells .

Cellular Effects

The compound has been shown to modulate several cellular functions, including:

- Cell Signaling Pathways : It can affect pathways involved in cell growth and apoptosis.

- Gene Expression : Studies suggest it may alter the expression of specific genes associated with metabolic processes.

- Metabolic Flux : The compound influences the metabolic pathways within cells, potentially enhancing or inhibiting certain biochemical reactions .

Dosage and Toxicity

The biological effects of 2-Propyn-1-ol, 3-(3-methylphenyl)- are dose-dependent. Research indicates that lower doses may yield beneficial effects, while higher concentrations can lead to cytotoxicity. Threshold effects have been observed, suggesting a specific dosage range where the compound remains effective without causing harm .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of 2-Propyn-1-ol, 3-(3-methylphenyl)-, it is useful to compare it with similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 3-(4-Methoxyphenyl)prop-2-yn-1-ol | Contains a methoxy group | Modulates NO and H2O2 production |

| 3-(p-Tolyl)prop-2-yn-1-ol | Contains a tolyl group | Similar cellular effects |

The presence of different substituents on the phenyl ring alters the biological activity and interaction profiles of these compounds .

In Vitro Studies

In vitro studies have demonstrated that 2-Propyn-1-ol, 3-(3-methylphenyl)- exhibits antiproliferative properties in various cancer cell lines. For instance, one study highlighted its ability to inhibit cell growth in glioblastoma models, suggesting potential applications in cancer therapy .

In Vivo Studies

Animal model studies have shown that this compound can effectively reduce tumor size when administered at specific dosages. Observations indicate that it may enhance the efficacy of standard chemotherapeutic agents by sensitizing cancer cells to treatment .

Safety Profile

The safety profile of 2-Propyn-1-ol, 3-(3-methylphenyl)- has been evaluated through toxicological assessments. It is classified as having moderate toxicity at high concentrations but shows promising safety at therapeutic dosages. Further studies are needed to establish comprehensive safety guidelines for its use in clinical settings .

属性

IUPAC Name |

3-(3-methylphenyl)prop-2-yn-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O/c1-9-4-2-5-10(8-9)6-3-7-11/h2,4-5,8,11H,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFIKWNCBYZLXAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C#CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。